2,6-Dimethylbenzo[b]thiophene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,6-dimethyl-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-3-4-9-6-8(2)11-10(9)5-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMNLERCYWDNHPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Mechanistic Investigations of 2,6 Dimethylbenzo B Thiophene
Aromatic Reactivity Profile and Electrophilic Substitution Pathways
The benzo[b]thiophene ring system is aromatic, and as such, it undergoes electrophilic substitution reactions. Generally, for unsubstituted benzo[b]thiophene, electrophilic attack is preferred at the C3 position of the thiophene (B33073) ring. However, the reactivity and regioselectivity of these substitutions are significantly influenced by the presence of substituents on the bicyclic core.
In the case of 2,6-dimethylbenzo[b]thiophene, the methyl group at the 2-position blocks this site for electrophilic attack. The methyl groups at both the 2- and 6-positions are electron-donating, thereby activating the ring system towards electrophilic substitution. The directing effects of these methyl groups would influence the position of further substitution. While specific studies on the electrophilic substitution of this compound are not extensively documented, general principles of aromatic chemistry suggest that electrophilic attack would likely be directed to the C3 position, which is activated by the adjacent sulfur atom and the methyl group at C2, and to the C4 and C7 positions on the benzene (B151609) ring, which are ortho and para to the activating methyl group at C6. The precise outcome of such reactions would depend on the nature of the electrophile and the reaction conditions. For instance, formylation and acylation reactions on benzo[b]thiophene typically yield the 3-substituted product. nih.gov
Metal-Mediated Transformations and Reaction Mechanisms
Metal-catalyzed reactions, particularly those involving palladium, have become powerful tools for the functionalization of heterocyclic compounds like benzo[b]thiophenes.
Palladium-catalyzed cross-coupling reactions are instrumental in forming carbon-carbon and carbon-heteroatom bonds. For benzo[b]thiophene derivatives, these reactions can be used to introduce aryl, vinyl, or alkyl groups. While specific examples for this compound are not prevalent in the literature, studies on other substituted benzo[b]thiophenes provide insight into the likely mechanistic pathways. nih.govxmu.edu.cnacs.orgnih.govbeilstein-journals.org
A general mechanism for a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, would involve the oxidative addition of an organohalide to a Pd(0) species, followed by transmetalation with an organometallic reagent (e.g., an organoboron or organotin compound) and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. In the context of C-H activation, a palladium catalyst can directly functionalize a C-H bond of the benzo[b]thiophene ring. For benzo[b]thiophene 1,1-dioxides, palladium-catalyzed C2-selective direct arylation with arylboronic acids has been reported. nih.gov
The Heck reaction, a palladium-catalyzed coupling of an unsaturated halide with an alkene, and related C-H arylation reactions, are important transformations for benzo[b]thiophenes. rsc.orgthieme-connect.com The mechanism of the Heck reaction typically involves the oxidative addition of the halide to a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, β-hydride elimination to form the substituted alkene, and reductive elimination to regenerate the catalyst. nih.govresearchgate.netorganic-chemistry.org
For direct C-H arylation of benzo[b]thiophenes, a Heck-type pathway has been proposed. rsc.orgthieme-connect.com This involves an initial C-H activation step, which can proceed through various mechanisms such as concerted metalation-deprotonation or an electrophilic aromatic substitution-type pathway. Kinetic studies on the direct β-arylation of benzo[b]thiophenes at room temperature provide evidence for a concerted carbo-palladation across the thiophene double bond, followed by a base-assisted anti-elimination, which is characteristic of a Heck-type mechanism. rsc.orgthieme-connect.com
Oxidation Chemistry of the Sulfur Heteroatom (e.g., Formation of Sulfones and Sulfoxides)
The sulfur atom in the benzo[b]thiophene ring can be readily oxidized to form the corresponding sulfoxide (B87167) (S-oxide) and sulfone (S,S-dioxide). These oxidized derivatives have different electronic properties and reactivity compared to the parent benzo[b]thiophene. The oxidation is typically carried out using oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., m-CPBA), or methyltrioxorhenium (MTO) as a catalyst with hydrogen peroxide. researchgate.netchemicalbook.comnih.govacs.org
The stepwise oxidation first yields the sulfoxide, and further oxidation gives the sulfone. chemicalbook.com The rate of the initial oxidation to the sulfoxide is generally increased by electron-donating substituents on the benzo[b]thiophene ring, as these increase the nucleophilicity of the sulfur atom. chemicalbook.com Conversely, the subsequent oxidation of the sulfoxide to the sulfone is often slower in the presence of electron-donating groups. chemicalbook.com Therefore, for this compound, the two electron-donating methyl groups would be expected to facilitate the initial oxidation to the sulfoxide. The complete oxidation to the sulfone is also readily achievable. researchgate.netchemicalbook.com The resulting this compound-1,1-dioxide would have a more electron-deficient thiophene ring, influencing its subsequent reactivity.
| Reactant | Oxidizing Agent | Product(s) | Reference |
| Benzo[b]thiophene derivatives | H₂O₂ / MTO | Sulfones | researchgate.net |
| Thiophene derivatives | H₂O₂ / CH₃ReO₃ | Thiophene oxides and dioxides | chemicalbook.com |
| Electron-poor Benzo[b]thiophenes | H₂O₂ / P₂O₅ | Sulfones | nih.gov |
Photochemical and Electrochemical Reaction Pathways
The response of this compound to light and electric current opens up unique reaction pathways.
Photochemical Reactions: Benzo[b]thiophenes can undergo various photochemical reactions, including cycloadditions. nih.gov For example, the photochemical cycloaddition of benzo[b]thiophene with alkenes and alkynes can lead to the formation of cyclobutane (B1203170) and cyclobutene (B1205218) derivatives, respectively. nih.gov The presence of methyl substituents can influence the course of these reactions. Studies on substituted benzo[b]thiophene-1-oxides have shown that they can undergo photoreactivity in solution. acs.org Furthermore, diarylethenes based on benzo[b]thiophene-1,1-dioxide exhibit photochromic properties, where the substitution pattern affects the absorption and photochromic behavior. rsc.org While specific photochemical studies on this compound are limited, it is expected to undergo similar types of photochemical transformations as other substituted benzo[b]thiophenes.
Electrochemical Reactions: The electrochemical behavior of substituted benzo[b]thiophenes has been investigated to understand their reduction and oxidation mechanisms. researchgate.net Cyclic voltammetry and rotating disc electrode studies of substituted benzo[b]thiophene-cholesterol derivatives have revealed multi-step monoelectronic reduction processes. researchgate.net The electrochemical polymerization of thiophenes is a well-known process to produce conducting polymers, and the electrochemical behavior of this compound could be relevant in this context. researchgate.net
Ring-Opening and Degradation Mechanisms of the Benzo[b]thiophene System
Under certain conditions, the stable benzo[b]thiophene ring system can undergo ring-opening or degradation.
Ring-Opening Reactions: The thiophene ring of benzo[b]thiophene can be opened under reductive conditions. For example, Birch reduction of benzo[b]thiophene with sodium in liquid ammonia (B1221849) results in the ring-opened product 2-ethylthiophenol. nih.gov Fused thiophene systems have also been shown to undergo ring-opening in the presence of strong nucleophiles like organolithium reagents. rsc.orgdntb.gov.ua The nucleophilic attack can occur at the sulfur atom, leading to the cleavage of a carbon-sulfur bond. While specific studies on this compound are scarce, it is plausible that it could undergo similar ring-opening reactions under appropriate conditions.
Degradation Mechanisms: The degradation of benzo[b]thiophenes can occur through various pathways, including microbial degradation. Certain bacteria have been shown to degrade substituted thiophenes. nih.gov The metabolic pathways often involve oxidation of the sulfur atom and subsequent cleavage of the thiophene ring. Ozonolysis of benzo[b]thiophene can also lead to degradation, forming 2-mercaptobenzaldehyde. nih.gov The presence of methyl groups in this compound would likely influence the rate and pathway of its degradation.
Structure-Reactivity Relationships in Alkylated Benzo[b]thiophenes
The reactivity of the benzo[b]thiophene core is significantly influenced by the presence and position of alkyl substituents. These groups modify the electronic and steric properties of the molecule, thereby affecting the rate and regioselectivity of chemical reactions. The parent benzo[b]thiophene system typically undergoes electrophilic substitution to yield a mixture of C2 and C3-substituted products, with a preference for the C3 position. chemicalbook.com However, functionalization at the C2 position is also well-established, largely due to the higher acidity of the C2-H bond, which facilitates reactions like lithiation. chemicalbook.comnih.gov
The introduction of alkyl groups, such as methyl groups in this compound, alters this inherent reactivity. Methyl groups are electron-donating and can therefore activate the aromatic system towards electrophilic attack. Studies on thiophene derivatives with varying numbers of methyl groups have explored these structure-reactivity relationships. elsevierpure.com For instance, research has shown that the reactivity of 2-methylbenzothiophene is higher than that of the unsubstituted benzothiophene (B83047) in oxidation reactions. elsevierpure.com This increased reactivity is attributed to the electronic effect of the methyl group at the 2-position.
Furthermore, the position of the alkyl group dictates the steric environment around the reactive sites. In the case of oxidation, a methyl group at the 2-position of benzothiophene was found to cause no steric hindrance to the approach of oxidants. elsevierpure.com For this compound, the C2 position is blocked by a methyl group. Consequently, electrophilic substitution reactions are directed away from this position, with the C3 position being the most likely site of attack on the thiophene ring. The methyl group on the benzene ring at the C6 position will similarly influence the regioselectivity of any substitution reactions on the benzene portion of the molecule.
Interactive Data Table: Reactivity of Substituted Benzo[b]thiophenes
| Compound | Substituent(s) | Key Reactivity Features | Research Findings |
| Benzo[b]thiophene | None | - Electrophilic substitution prefers C3 but often yields C2/C3 mixtures. chemicalbook.com- C2-H is more acidic, favoring metallation at C2. nih.gov | Reactivity is lower compared to dibenzothiophene (B1670422) in oxidation. elsevierpure.com |
| 2-Methylbenzo[b]thiophene | C2-Methyl | - C2 position is blocked.- Electron-donating CH₃ group activates the ring system. | Reactivity in oxidation is higher than unsubstituted benzothiophene. elsevierpure.com- The C2-methyl group does not cause steric hindrance to oxidants. elsevierpure.com |
| This compound | C2-Methyl, C6-Methyl | - C2 position is blocked.- Both methyl groups are electron-donating, activating both rings. | Reactivity is expected to be higher than the parent compound due to electronic effects. Electrophilic attack on the thiophene ring is directed to C3. |
Advanced Spectroscopic and Structural Elucidation of 2,6 Dimethylbenzo B Thiophene Analogs
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the molecular structure of 2,6-Dimethylbenzo[b]thiophene analogs in solution. ¹H and ¹³C NMR spectra provide precise information about the chemical environment of the hydrogen and carbon atoms, respectively.
In the ¹H NMR spectrum of benzo[b]thiophene derivatives, protons on the aromatic rings typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the ring current. The protons of the methyl groups are found in the upfield region (δ 2.0-3.0 ppm). For a compound like 7-chloro-2-methyldibenzo[b,d]thiophene, the methyl protons appear as a singlet at 2.52 ppm. rsc.org The aromatic protons show complex splitting patterns (multiplets, doublets) depending on their position and coupling with neighboring protons.
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. Carbons in the aromatic and heteroaromatic rings of benzo[b]thiophene analogs typically resonate in the range of δ 115-145 ppm. rsc.orgrsc.org The carbons of the methyl substituents are observed at much higher field, typically around δ 21 ppm. rsc.org The quaternary carbons, particularly those at the junction of the rings and the one bonded to the sulfur atom, often show distinct chemical shifts that are valuable for structural confirmation.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Substituted Benzo[b]thiophene Analogs
| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) |
| ¹H | Aromatic C-H | 7.0 - 8.2 |
| ¹H | Methyl C-H | 2.3 - 2.6 |
| ¹³C | Aromatic C-H | 117 - 129 |
| ¹³C | Aromatic Quaternary C | 130 - 146 |
| ¹³C | Methyl C | ~21 |
Note: Data is compiled from representative analogs such as 2-phenylbenzo[b]thiophene (B72322) and 7-chloro-2-methyldibenzo[b,d]thiophene. rsc.orgrsc.org
Vibrational Spectroscopy (Infrared Spectroscopy)
Vibrational spectroscopy, particularly Fourier-transform infrared (FTIR) spectroscopy, is used to identify the functional groups and bonding arrangements within this compound analogs. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.
Key vibrational modes for this class of compounds include:
C-H Stretching: Aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹. vscht.cz The C-H stretching from the methyl groups is observed just below 3000 cm⁻¹.
C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene (B151609) and thiophene (B33073) rings are found in the 1400-1650 cm⁻¹ region. globalresearchonline.net For 2-substituted thiophenes, characteristic bands are often seen around 1530 cm⁻¹ and 1450 cm⁻¹. iosrjournals.org
C-S Stretching: The stretching of the C-S bond within the thiophene ring is typically weaker and appears in the fingerprint region, with reported values between 600 and 850 cm⁻¹. iosrjournals.org
Table 2: Characteristic Infrared Absorption Frequencies for this compound Analogs
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
| C-H Stretch | Aromatic Ring | 3000 - 3100 |
| C-H Stretch | Methyl Groups | 2850 - 2960 |
| C=C Stretch | Aromatic/Thiophene Rings | 1400 - 1650 |
| C-H Bending | Aromatic Ring | 750 - 1000 (out-of-plane) |
| C-S Stretch | Thiophene Ring | 600 - 850 |
Note: Ranges are based on general data for aromatic and thiophene-containing compounds. vscht.cziosrjournals.org
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound (C₁₀H₁₀S), the molecular weight is approximately 162.25 g/mol . nih.gov
In electron ionization (EI) mass spectrometry, the molecular ion (M⁺˙) is typically observed at an m/z corresponding to the molecular weight. The fragmentation of alkylated benzothiophenes is well-documented. uu.nl Common fragmentation pathways for this compound would include:
Loss of a Methyl Radical: A primary fragmentation step is often the loss of a methyl group (•CH₃) to form a stable [M-15]⁺ ion.
Ring Cleavage: The thiophene ring can undergo cleavage, leading to characteristic sulfur-containing fragment ions.
Rearrangements: The molecular ion may undergo rearrangement before fragmentation, a common occurrence in the mass spectra of thiophene derivatives. arkat-usa.org
For example, the mass spectrum of 5-Chloro-2-phenylbenzo[b]thiophene shows a strong molecular ion peak at m/z 244 (100%), with other significant fragments observed. rsc.org This confirms that the benzothiophene (B83047) core is relatively stable under EI conditions.
Table 3: Expected Mass Spectrometry Data for this compound
| Ion | Formula | m/z (Expected) | Description |
| [M]⁺˙ | [C₁₀H₁₀S]⁺˙ | 162 | Molecular Ion |
| [M-CH₃]⁺ | [C₉H₇S]⁺ | 147 | Loss of a methyl radical |
| [M-H]⁺ | [C₁₀H₉S]⁺ | 161 | Loss of a hydrogen radical |
X-ray Crystallography for Solid-State Structural Determination
For instance, crystallographic studies on other benzo[b]thiophene derivatives show that the fused ring system is essentially planar. nih.gov The solid-state packing is governed by intermolecular forces such as van der Waals interactions and, if applicable, hydrogen bonding. These interactions determine the material's bulk properties. A study of 3-amino-4-methylthiophene-2-acylcarbohydrazones revealed a monoclinic crystal system with a Cc space group. researchgate.net Such data is critical for understanding charge transport pathways in organic semiconductor applications.
Table 4: Representative X-ray Crystallographic Data for a Thiophene Analog
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.9588 (1) |
| b (Å) | 25.9840 (4) |
| c (Å) | 9.5178 (2) |
| β (°) | 96.853 (1) |
| V (ų) | 1954.23 (6) |
Note: Data is for (E)-N-{2-[2-(Benzo[b]thiophen-2-yl)ethenyl]-5-fluorophenyl}benzenesulfonamide. nih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis Spectroscopy, Photoluminescence)
UV-Vis absorption and photoluminescence (PL) spectroscopy are used to probe the electronic properties of π-conjugated molecules like this compound. The absorption of UV-visible light promotes electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
For polycyclic aromatic systems containing thiophene, the absorption spectra typically show multiple bands corresponding to π-π* transitions. Studies on dibenzo[b,d]thiophene polymers show maximum absorption wavelengths (λ_max) in solution varying between 380 and 430 nm. researchgate.net The position of these bands is sensitive to substitution and the extent of conjugation.
Fluorescence or photoluminescence occurs when the molecule relaxes from the excited state back to the ground state by emitting a photon. The emission spectrum is typically red-shifted compared to the absorption spectrum. The fluorescence properties of doubly thiophene-fused benzodiphospholes have been investigated, showing emission that is dependent on the molecular structure and aggregation state. researchgate.net
Table 5: Representative Photophysical Properties for Benzo[b]thiophene Analogs
| Property | Medium | Typical Wavelength Range (nm) |
| UV-Vis Absorption (λ_max) | Dichloromethane | 340 - 430 |
| Photoluminescence (λ_em) | Dichloromethane | 420 - 530 |
Note: Data compiled from various conjugated thiophene-based systems. researchgate.netresearchgate.net
Thermal Analysis Techniques (Thermogravimetric Analysis, Differential Scanning Calorimetry)
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for evaluating the thermal stability and phase behavior of materials.
TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures (T_d). For organic materials intended for electronic devices, high thermal stability is crucial. Studies on benzo[b]thieno[2,3-d]thiophene derivatives show decomposition temperatures (often defined at 5% weight loss) well above 200 °C, indicating good thermal stability. researchgate.netresearchgate.net
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points (T_m), crystallization temperatures (T_c), and glass transition temperatures (T_g). This information is vital for defining processing conditions for device fabrication.
Table 6: Representative Thermal Properties of Benzo[b]thiophene Derivatives
| Technique | Parameter | Typical Value Range (°C) |
| TGA | Decomposition Temp. (T_d) | > 200 |
| DSC | Melting Point (T_m) | Varies with structure |
| DSC | Glass Transition Temp. (T_g) | > 100 (for amorphous phases) |
Note: Data based on various thiophene-based azomethines and fused-ring systems. researchgate.net
Microscopy and Diffraction for Material Characterization (Atomic Force Microscopy, X-ray Diffraction)
When this compound analogs are used in thin-film applications, such as organic field-effect transistors, their solid-state morphology and crystal packing are paramount. Atomic Force Microscopy (AFM) and X-ray Diffraction (XRD) are key techniques for this characterization.
XRD on thin films provides information about the degree of crystallinity and the orientation of the molecules relative to the substrate. The presence of sharp diffraction peaks indicates a well-ordered layer structure. From the peak positions (2θ), the interlayer spacing (d-spacing) can be calculated, which corresponds to the length of the molecule. researchgate.net
AFM is used to visualize the surface topography of the thin film. It can reveal details about grain size, shape, and connectivity, as well as the presence of layered growth. Films with large, well-interconnected crystalline grains are generally desirable for efficient charge transport. researchgate.net
Table 7: Information Obtained from AFM and XRD on Thin Films of Analogs
| Technique | Parameter Measured | Typical Findings |
| XRD | Diffraction angle (2θ), d-spacing | Ordered layer structures, degree of crystallinity |
| AFM | Surface topography, roughness | Grain size (~0.5 µm), layered growth morphology |
Note: Findings are based on studies of vapor-deposited films of related fused-ring systems. researchgate.net
Theoretical and Computational Chemistry of 2,6 Dimethylbenzo B Thiophene
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Frontier Molecular Orbitals)
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2,6-Dimethylbenzo[b]thiophene. Density Functional Theory (DFT) is a prominent method used for this purpose, balancing computational cost and accuracy. nih.govopenaccesspub.org DFT is employed to determine the molecule's electronic structure, optimized geometry, and vibrational frequencies. researchgate.net
A key aspect of analyzing the electronic structure is the examination of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and the energy required for electronic excitation. nih.govchemrxiv.org A smaller gap generally suggests higher reactivity and lower stability. researchgate.net
For instance, DFT calculations on related tetrahydrobenzo[b]thiophene derivatives, often using the B3LYP functional with a 6-31G(d,p) basis set, are performed to calculate these global reactivity descriptors. nih.gov While specific FMO energy values for this compound are not extensively published, the table below illustrates typical calculated values for related thiophene-based molecules, demonstrating the data obtained from such quantum chemical studies. dergipark.org.trscienceopen.commdpi.com
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| 2-Methoxythiophene | DFT/B3LYP/6-311++G(d,p) | -8.41 | -1.78 | 6.63 |
| Thiophene (B33073) Oligomer (Dimer) | DFT/B3LYP/6-31G(d) | -6.12 | -0.82 | 5.30 |
| Benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate | DFT/B3LYP/6-31G+(d,p) | -0.268 | -0.181 | 0.087 |
This table presents data for related thiophene compounds to illustrate the outputs of DFT calculations. The values are indicative of the type of information generated through these computational methods.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. By calculating the energies of reactants, products, intermediates, and transition states, researchers can predict the most likely pathways for a given transformation.
For thiophene derivatives, computational studies have been used to investigate various reactions, such as photochemical isomerizations. researchgate.net Methods like the Complete Active Space Self-Consistent Field (CASSCF) and Møller-Plesset perturbation theory (MP2) are employed to explore the mechanisms of such reactions. researchgate.net These studies involve locating the structures of key intermediates and transition states on the ground and excited state potential energy surfaces. The identification of conical intersections, which are crucial for understanding photochemical processes, is a significant achievement of these computational investigations. researchgate.net
While a specific mechanistic study for this compound is not detailed in the literature, the approaches used for simpler methylthiophenes serve as a blueprint. For example, the photochemical isomerization of 2-methylthiophene (B1210033) has been theoretically investigated to understand how substituents influence the reaction pathways. researchgate.net Such a study for this compound would involve mapping the reaction coordinates for potential reactions (e.g., electrophilic substitution, oxidation of the sulfur atom) to identify the lowest energy pathways and characterize the transition states connecting reactants to products.
Molecular Modeling and Simulations for Understanding Intermolecular Interactions and Self-Assembly
The way molecules of this compound interact with each other governs its bulk properties, such as crystal structure, melting point, and solubility. Molecular modeling and simulations are essential for understanding these non-covalent interactions, which include van der Waals forces, π-stacking, and potential hydrogen bonds.
Studies on thiophene dimers and oligothiophenes have provided significant insights into the nature of these interactions. researchgate.netmdpi.comnih.gov High-level quantum chemical methods, such as the Coupled Cluster with Singles, Doubles, and perturbative Triples [CCSD(T)], are used to accurately calculate the interaction energies of different molecular arrangements (e.g., parallel vs. perpendicular dimers). researchgate.netnih.gov These calculations have shown that dispersion forces are the primary source of attraction in thiophene dimers, while electrostatic interactions, though weaker, are highly dependent on the orientation and play a key role in determining the preferred geometry. researchgate.net
For example, calculations on thiophene dimers have quantified the interaction energies for different configurations, as shown in the table below. researchgate.net These findings help explain why unsubstituted oligothiophenes often adopt a herringbone crystal structure (favoring perpendicular or T-shaped arrangements), while substituted derivatives might favor a π-stacked structure. researchgate.net Similar modeling of this compound would clarify how the methyl groups influence its packing in the solid state and its interactions in solution, which is crucial for designing materials with specific electronic or optical properties.
| Dimer Configuration | Interaction | Calculated Interaction Energy (kcal/mol) |
|---|---|---|
| Parallel Thiophene Dimer | π-stacking | -1.71 |
| Perpendicular Thiophene Dimer | T-shaped | -3.12 |
This table presents calculated interaction energies for unsubstituted thiophene dimers to illustrate the role of molecular orientation in intermolecular forces. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Studies for Predicting Chemical and Material Attributes
Quantitative Structure-Property Relationship (QSPR) studies establish mathematical models that correlate the chemical structure of a molecule with its physical, chemical, or material properties. These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, electronic, or topological features of the molecule.
For this compound, a QSPR model could be developed to predict a wide range of attributes. The first step involves calculating various molecular descriptors. PubChem, for example, provides several computationally derived descriptors for this compound. nih.gov
| Descriptor Type | Descriptor Name | Calculated Value |
|---|---|---|
| Physicochemical | Molecular Weight | 162.25 g/mol |
| Lipophilicity | XLogP3 | 3.7 |
| Topological | Topological Polar Surface Area | 28.2 Ų |
| Topological | Rotatable Bond Count | 0 |
| Electronic | Hydrogen Bond Donor Count | 0 |
| Electronic | Hydrogen Bond Acceptor Count | 1 |
Data sourced from PubChem CID 13751486. nih.gov These descriptors quantify various aspects of the molecular structure.
Once a database of such descriptors is compiled for a series of related benzothiophene (B83047) derivatives, statistical methods like multiple linear regression or machine learning algorithms are used to build an equation linking these descriptors to an experimentally measured property (e.g., boiling point, chromatographic retention time, or electronic band gap). The resulting QSPR model can then be used to predict the properties of new or untested compounds like this compound, accelerating materials discovery and avoiding costly and time-consuming experiments.
Advanced Material Science Applications of 2,6 Dimethylbenzo B Thiophene and Its Derivatives
Organic Semiconductors for Electronic and Optoelectronic Devices
The benzo[b]thiophene core is a key building block for organic semiconductors due to its fused ring system that promotes π-π stacking and efficient charge transport. The introduction of methyl groups, as in 2,6-Dimethylbenzo[b]thiophene, can enhance solubility and influence the molecular packing in the solid state, which are critical parameters for device performance.
Organic Field-Effect Transistors (OFETs)
Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of an OFET is largely dependent on the charge carrier mobility of the organic semiconductor used as the active layer. While direct studies on this compound for OFET applications are limited, research on related benzo[b]thiophene derivatives provides insight into its potential. For instance, derivatives of benzo[b]thieno[2,3-d]thiophene (BTT) have been synthesized and utilized as solution-processable small molecular organic semiconductors. mdpi.com These materials have demonstrated p-channel behavior with hole mobilities reaching up to 0.005 cm²/Vs and current on/off ratios exceeding 10⁶. mdpi.com Another class of high-performance organic semiconductors is based on case.edubenzothieno[3,2-b] case.edubenzothiophene (B83047) (BTBT) derivatives, which have shown exceptionally high charge mobilities. fao.orgmdpi.com The substitution pattern on the benzothiophene core is crucial in determining the molecular packing and, consequently, the charge transport properties. The methyl groups in this compound would be expected to increase solubility, which is advantageous for solution-based processing of OFETs.
Table 1: Performance of Selected Benzo[b]thiophene-based Organic Field-Effect Transistors
| Compound Family | Highest Hole Mobility (cm²/Vs) | Current On/Off Ratio | Processing Method |
|---|---|---|---|
| Benzo[b]thieno[2,3-d]thiophene (BTT) Derivatives | 0.005 | > 10⁶ | Solution Shearing |
| case.eduBenzothieno[3,2-b] case.edu-benzothiophene (BTBT) Single Crystal | 0.032 | - | Physical Vapor Transport |
Organic Photovoltaics (OPVs)
Organic Light-Emitting Diodes (OLEDs)
Benzo[b]thiophene derivatives have also been explored for their potential in organic light-emitting diodes, particularly as components of the emissive layer or as host materials. The performance of an OLED is characterized by its efficiency, color purity, and operational stability. Thienothiophene-based donor-π-acceptor compounds have been designed as emitters in OLEDs, exhibiting high fluorescence quantum yields in both solution and solid state. rsc.org For instance, a fluorophore incorporating a thieno[3,2-b]thiophene π-spacer has been used to fabricate a solution-processed OLED with a maximum power efficiency of 6.70 lm/W and a maximum external quantum efficiency of 4.61%. rsc.org Thiophene-disubstituted benzothiadiazole derivatives have been developed as deep-red to near-infrared emitters, achieving a maximum external quantum efficiency of 5.75% in doped devices. researchgate.net The specific substitution on the benzo[b]thiophene core influences the emission wavelength and quantum efficiency.
Components in Conjugated Polymers and Oligomers for Advanced Materials
The rigid and planar structure of benzo[b]thiophene makes it an excellent building block for conjugated polymers and oligomers. These materials are of interest for a wide range of applications due to their tunable electronic and optical properties. High molecular weight thiophene-containing conjugated polymers can be synthesized via methods like Suzuki polycondensation. chemrxiv.org The incorporation of benzo[b]thiophene units into a polymer backbone can enhance inter-chain interactions and charge transport. While specific polymers based on this compound are not widely reported, the general principles of conjugated polymer design suggest that it could be a valuable monomer. The methyl groups would likely improve the solubility of the resulting polymers, facilitating their processing from solution for applications in printed electronics.
Development of Sensors and Probes Based on Benzo[b]thiophene Scaffolds
The fluorescent properties of some benzo[b]thiophene derivatives make them suitable for use in chemical sensors and probes. The principle of operation often relies on the modulation of the fluorescence signal upon interaction with a specific analyte. For example, thiophene-based fluorescent sensors have been developed for the detection of metal ions like Au³⁺. rsc.org These sensors can exhibit high selectivity and sensitivity. The development of fluorescent probes for the detection of biologically relevant species is an active area of research. While there are no specific reports on sensors derived from this compound, the inherent electronic properties of the benzo[b]thiophene core suggest that its derivatives could be functionalized to create novel sensing platforms.
Role in Covalent Organic Frameworks (COFs) and Related Supramolecular Structures
Covalent organic frameworks are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising for applications in gas storage, catalysis, and electronics. The incorporation of thiophene-based building blocks into COFs has been reported to create materials with interesting electronic properties. nih.govcase.edu These thiophene-based COFs can exhibit architectures ideal for charge and exciton transport. nih.gov For instance, COFs have been synthesized from thiophene-based monomers through condensation reactions. nih.gov Although the direct use of this compound in COF synthesis has not been detailed in the literature, its rigid structure makes it a potential candidate as a building block for such frameworks. The methyl groups might influence the porosity and interlayer spacing of the resulting COF, thereby affecting its properties and potential applications.
Applications in Analytical Chemistry as Reagents or Components
While specific documented applications of this compound in analytical chemistry are not extensively reported in current literature, the broader class of benzo[b]thiophene derivatives has emerged as a valuable scaffold for the development of sophisticated analytical reagents and components, particularly in the realm of fluorescent probes for chemical sensing and bioimaging. The inherent photophysical properties of the benzo[b]thiophene core, which can be fine-tuned through chemical modification, make it an attractive platform for creating molecules that can detect and quantify various analytes with high sensitivity and selectivity.
The utility of these derivatives stems from their ability to exhibit changes in their fluorescence characteristics—such as intensity, wavelength, and lifetime—upon interaction with a target analyte or in response to changes in their local environment. This "turn-on" or "turn-off" fluorescence response allows for the qualitative and quantitative determination of the analyte of interest.
Fluorescent Probes for Ion and Molecule Detection
Derivatives of benzo[b]thiophene have been successfully engineered to act as fluorescent probes for the detection of biologically and environmentally significant species. A notable example is the development of a dual-functional fluorescent probe based on a benzothiophene scaffold for the simultaneous detection of cellular polarity and cyanide (CN⁻) ions. nih.gov
Cyanide is a highly toxic anion, and its detection in environmental and biological samples is of paramount importance. The benzothiophene-based probe, referred to as TPABT, demonstrates a "turn-on" fluorescence signal at 640 nm in the presence of cyanide ions. nih.gov This response is highly selective and sensitive, with a low detection limit of 22 nM, making it suitable for practical applications in real water samples. nih.gov
The probe's analytical performance for cyanide detection is summarized in the table below:
| Parameter | Value | Reference |
| Analyte | Cyanide (CN⁻) | nih.gov |
| Fluorescence Response | Turn-on at 640 nm | nih.gov |
| Detection Limit | 22 nM | nih.gov |
| Media | Aqueous | nih.gov |
Probes for Cellular Imaging and Environmental Sensing
Beyond the detection of specific ions, benzo[b]thiophene derivatives have been utilized to probe the microenvironment within living cells. The aforementioned TPABT probe also functions as a sensor for polarity. nih.gov It exhibits a near-infrared (NIR) emission at 766 nm in non-polar environments, with its emission intensity being significantly higher (71-fold) than in polar environments like water. nih.gov This sensitivity to the surrounding polarity allows for the differentiation between cancer cells and normal cells, as the intracellular environment of cancer cells often exhibits altered polarity. nih.gov
Another area of application is in the development of mitochondria-targeting fluorescent probes. For instance, fluorescent coumarin-benzo[b]thiophene 1,1-dioxide conjugates have been synthesized. nih.gov While their primary application is as STAT3 inhibitors for antitumor therapy, their inherent fluorescence and ability to accumulate in mitochondria allow for their use as imaging agents to visualize these organelles within living cells. nih.gov The N,N-diethyl-7-aminocoumarin component acts as the fluorophore and the mitochondria-targeting moiety. nih.gov
The characteristics of these benzo[b]thiophene-based probes for imaging and sensing are detailed below:
| Probe Type | Target | Application | Key Feature | Reference |
| Polarity-sensitive probe | Cellular polarity | Differentiating cancer cells from normal cells | NIR emission sensitive to solvent polarity | nih.gov |
| Mitochondria-targeting probe | Mitochondria | Bioimaging | Accumulates in mitochondria and is fluorescent | nih.gov |
Environmental Chemistry and Fate of Benzo B Thiophene Analogs
Occurrence and Distribution of Alkylated Benzo[b]thiophenes in Environmental Matrices
Alkylated benzo[b]thiophenes, including 2,6-dimethylbenzo[b]thiophene, are a class of polycyclic aromatic sulfur heterocycles (PASHs) that are naturally present in various environmental matrices, primarily stemming from petrogenic sources. Their distribution is closely linked to the presence of fossil fuels.
Fossil Fuels: Crude oil is a significant reservoir of alkylated benzo[b]thiophenes. For instance, a detailed analysis of a Wasson, Texas, crude oil distillate identified 22 distinct benzo[b]thiophene compounds. cdc.govcdc.gov The distribution of alkyl substituents on the benzo[b]thiophene ring in this particular crude oil showed a marked preference, with the order being 2 > 3 > 7 ≥ 4 > 6. cdc.gov While substitution at the 5-position was not detected, it could be present in smaller quantities. cdc.gov These compounds are also found in refined petroleum products and asphalt (B605645) fumes. researchgate.netnih.govresearchgate.net
Sediments: Environmental sediments, particularly in areas impacted by petroleum contamination or natural seeps, often contain assemblages of alkylated benzo[b]thiophenes. Their presence in river sediments has been documented, highlighting their widespread distribution in aquatic environments. nih.gov The sorption of these compounds onto microplastics in aquatic ecosystems is also an area of emerging research. nih.gov
The following table summarizes the primary environmental matrices where alkylated benzo[b]thiophenes are found:
| Environmental Matrix | Description of Occurrence | Key Compounds |
| Crude Oil | A major natural source containing a complex mixture of isomers. | Benzo[b]thiophene, Methylbenzo[b]thiophenes, Dimethylbenzo[b]thiophenes, Ethylbenzo[b]thiophenes |
| Asphalt Fumes | Released during the heating of asphalt, containing various PASHs. | Benzo[b]thiophene and its alkyl derivatives |
| River Sediments | Accumulate from sources like oil spills, runoff, and atmospheric deposition. | Various alkylated benzo[b]thiophenes |
Chemical Weathering and Degradation Pathways in Abiotic Environmental Processes
Once released into the environment, alkylated benzo[b]thiophenes are subject to various abiotic degradation processes that alter their structure and contribute to their environmental fate. The primary pathways include photodegradation and chemical oxidation.
Photodegradation: Exposure to solar irradiation can initiate the photo-oxidation of PASHs. nih.gov This process is a potentially significant degradation pathway for crude oil spilled on water surfaces. nih.gov While specific studies on this compound are limited, research on the photodegradation of PASHs in crude oil reveals the formation of more polar products. nih.gov The primary photoproducts identified include a variety of sulfonic acids, as well as aliphatic and aromatic acids and alcohols. nih.gov This transformation increases the water solubility of the parent compounds, affecting their transport and bioavailability in the aquatic environment.
Chemical Oxidation: Chemical oxidation of the sulfur atom in the thiophene (B33073) ring is a key degradation pathway. The electron-donating character of the sulfur atom can be transformed into an electron-accepting sulfonyl group through oxidation. mdpi.com Studies have shown that benzo[b]thiophenes can be oxidized to their corresponding sulfones using oxidizing agents like hydrogen peroxide. This process represents a significant alteration of the molecule's electronic properties and environmental behavior. researchgate.netmdpi.com The formation of sulfoxides is another intermediate step in the oxidation process. nih.gov
| Degradation Pathway | Description | Primary Products |
| Photodegradation | Initiated by solar irradiation, leading to the oxidation of the PASH structure. | Sulfonic acids, Aliphatic acids, Aromatic acids, Alcohols |
| Chemical Oxidation | Oxidation of the sulfur atom in the thiophene ring. | Benzo[b]thiophene sulfoxides, Benzo[b]thiophene sulfones |
Advanced Analytical Methodologies for Environmental Detection and Quantification
The accurate detection and quantification of this compound and other alkylated benzo[b]thiophenes in complex environmental samples require sophisticated analytical techniques. Gas chromatography and high-performance liquid chromatography are the most widely employed methods.
Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the identification and quantification of PASHs in environmental samples. researchgate.net The high resolution of capillary GC columns allows for the separation of complex isomeric mixtures of alkylated benzo[b]thiophenes. cdc.gov Mass spectrometry provides definitive identification based on the mass-to-charge ratio of the parent molecule and its fragmentation patterns. For enhanced selectivity and sensitivity, tandem mass spectrometry (MS/MS) can be utilized to minimize interferences from the complex matrix of environmental samples like crude oil or sediments. researchgate.net
High-performance liquid chromatography (HPLC) is another key analytical technique for the analysis of PASHs. researchgate.netnih.govresearchgate.net Reversed-phase HPLC with ultraviolet (UV) or diode array detection (DAD) is commonly used for the separation and quantification of these compounds. researchgate.netnih.govresearchgate.net The selection of the stationary phase and mobile phase composition is critical for achieving the desired separation of isomers. HPLC is particularly useful for analyzing samples with higher concentrations of PASHs, such as asphalt fumes. researchgate.netnih.govresearchgate.net
| Analytical Technique | Principle | Application | Advantages |
| GC-MS/MS | Separation based on volatility and polarity, followed by mass-based detection. | Identification and quantification of trace levels of alkylated benzo[b]thiophenes in complex matrices. | High sensitivity, high selectivity, and definitive compound identification. |
| HPLC-DAD | Separation based on polarity, followed by UV-Vis absorbance detection. | Quantification of PASHs in samples like asphalt fumes. | Robustness, good quantitative performance for less complex samples. |
Application of Polycyclic Aromatic Sulfur Heterocycles as Geochemical and Oil Spill Biomarkers (Focus on Forensic Identification)
The unique distribution patterns of alkylated benzo[b]thiophenes in crude oils make them valuable biomarkers for geochemical studies and forensic investigations of oil spills. researchgate.netresearchgate.net
Geochemical Biomarkers: The relative abundance and isomeric distribution of PASHs, including alkylated benzo[b]thiophenes, can provide information about the origin, maturity, and depositional environment of crude oils. Different source rocks and thermal maturation histories result in distinct PASH fingerprints.
Oil Spill Forensic Identification: In the event of an oil spill, identifying the source of the pollution is crucial for liability and remediation efforts. Alkylated PASHs, such as dimethylated benzo[b]thiophenes, serve as robust biomarkers for this purpose. researchgate.netnih.gov These compounds are relatively resistant to environmental weathering processes like evaporation and biodegradation compared to other aromatic hydrocarbons. researchgate.net
Forensic analysis involves comparing the detailed distribution of these compounds in the spilled oil with that of suspected source oils. Ratios of specific isomers, such as different dimethylbenzo[b]thiophene isomers, can be calculated and used as a diagnostic tool. A close match in these ratios between a spill sample and a source sample provides strong evidence of a common origin. The use of these sulfur-containing biomarkers complements the analysis of other hydrocarbon biomarkers, increasing the confidence in source identification, especially for weathered oils. researchgate.netnih.gov
Future Directions and Emerging Research Avenues in 2,6 Dimethylbenzo B Thiophene Chemistry
Development of More Sustainable and Efficient Synthetic Routes for Specific Isomers
While methods for the synthesis of benzo[b]thiophenes are established, a significant future direction lies in the development of more sustainable and efficient routes, particularly for accessing specific isomers like 2,6-dimethylbenzo[b]thiophene. Current multi-step syntheses often involve harsh reaction conditions, expensive catalysts, and the generation of significant chemical waste. Future research will likely prioritize the development of methodologies that are not only high-yielding but also adhere to the principles of green chemistry.
Key areas of focus will include:
Catalysis: Investigating the use of more abundant and less toxic metal catalysts, or even metal-free catalytic systems, to promote the key bond-forming reactions. For instance, exploring palladium-catalyzed C-H activation strategies could offer novel pathways for the direct functionalization of simpler precursors nih.gov.
Flow chemistry: Utilizing microreactor technology to enable safer, more scalable, and highly controlled syntheses. Flow chemistry can offer advantages in terms of heat and mass transfer, reaction time, and the ability to handle hazardous intermediates in a more contained manner.
Exploration of Novel Functional Materials with Tailored Optoelectronic Properties
The π-conjugated system of the benzo[b]thiophene core in this compound makes it an attractive building block for novel organic functional materials. The methyl groups at the 2- and 6-positions can influence the electronic properties and solid-state packing of derived materials, offering a means to fine-tune their performance in various optoelectronic applications.
Future research in this area will likely involve:
Organic Light-Emitting Diodes (OLEDs): Incorporating the this compound moiety into larger conjugated systems to develop new emitters or host materials for OLEDs. The electron-rich nature of the thiophene (B33073) ring can be exploited to design materials with high photoluminescence efficiency nih.govacs.org.
Organic Solar Cells (OSCs): Designing and synthesizing donor-acceptor type polymers or small molecules where this compound acts as a component of the donor unit. The structural modifications afforded by the dimethyl substitution can impact the material's solubility, morphology, and energy levels, which are critical parameters for OSC performance taylorfrancis.com.
Organic Field-Effect Transistors (OFETs): Investigating the charge transport properties of materials containing the this compound core. The introduction of this building block can influence the molecular ordering and intermolecular interactions in the solid state, which are crucial for achieving high charge carrier mobility.
| Application | Role of this compound | Potential Advantages |
|---|---|---|
| Organic Light-Emitting Diodes (OLEDs) | Emitter or Host Material | High Photoluminescence Efficiency, Tunable Emission Color |
| Organic Solar Cells (OSCs) | Donor Material Component | Improved Solubility and Morphology, Optimized Energy Levels |
| Organic Field-Effect Transistors (OFETs) | Active Layer Component | Enhanced Charge Carrier Mobility, Improved Device Stability |
Deeper Understanding of Complex Reaction Mechanisms via Integrated Experimental and Computational Approaches
A thorough understanding of the reaction mechanisms involving this compound is crucial for the rational design of new synthetic methods and for predicting the reactivity of its derivatives. Future research will increasingly rely on a synergistic approach that combines experimental studies with high-level computational modeling.
Key research avenues include:
Reaction Profiling: Utilizing techniques such as in-situ spectroscopy (e.g., NMR, IR) to monitor the progress of reactions in real-time and identify transient intermediates.
Density Functional Theory (DFT) Calculations: Employing DFT and other computational methods to model reaction pathways, calculate activation energies, and elucidate the structures of transition states. This can provide valuable insights into the factors that control the regioselectivity and stereoselectivity of reactions involving this compound and its derivatives rsc.org. For instance, computational studies can help to understand the nonlinear optical properties of materials derived from this scaffold acs.org.
Catalyst Design: Using computational screening to identify promising new catalysts for reactions such as C-H functionalization or cross-coupling, thereby accelerating the discovery of more efficient synthetic routes.
Design of Next-Generation Analytical Tools and Environmental Monitoring Probes
The benzo[b]thiophene scaffold can be functionalized to create molecules with specific recognition and signaling properties, making them suitable for applications in chemical sensing and environmental monitoring. The development of fluorescent probes based on this compound is a particularly promising area of research.
Future efforts will likely focus on:
Chemosensors for Metal Ions: Designing and synthesizing derivatives of this compound that exhibit changes in their fluorescence or color upon binding to specific metal ions. These could be used for the sensitive and selective detection of heavy metal pollutants in water, for example .
Probes for Biological Molecules: Developing fluorescent probes that can selectively bind to and report on the presence of biologically important molecules, such as enzymes or nucleic acids.
Environmental Monitoring: Creating robust and portable sensors for the real-time monitoring of organic pollutants in the environment.
| Application Area | Probe Design Strategy | Target Analyte |
|---|---|---|
| Environmental Monitoring | Fluorescence Turn-On/Turn-Off | Heavy Metal Ions (e.g., Hg²⁺, Pb²⁺) |
| Bioimaging | Targeted Fluorescent Labeling | Specific Enzymes or Proteins |
| Process Analytical Chemistry | Colorimetric Sensors | Organic Contaminants |
Expanding the Chemical Diversity through Novel Derivatization Strategies
The functionalization of the this compound core is key to unlocking its full potential in various applications. Future research will focus on developing novel and efficient methods for the selective derivatization of this scaffold.
Promising areas for exploration include:
Late-Stage Functionalization: Developing C-H activation and functionalization reactions that allow for the direct introduction of new functional groups onto the benzo[b]thiophene ring system at a late stage in the synthesis. This would provide rapid access to a wide range of derivatives for screening in various applications.
Click Chemistry: Utilizing click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition, to attach the this compound moiety to other molecular fragments, including polymers, biomolecules, and surfaces.
Synthesis of Fused Systems: Exploring reactions that lead to the formation of more complex, fused heterocyclic systems incorporating the this compound unit. These new structures could exhibit unique electronic and photophysical properties.
The exploration of these future research avenues will undoubtedly lead to a deeper understanding of the fundamental chemistry of this compound and pave the way for the development of new technologies with real-world impact.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,6-Dimethylbenzo[b]thiophene, and how can intermediates like DTT-2,6-dicarboxylic acid be optimized?
- Methodology : A key approach involves bromodecarboxylation of DTT-2,6-dicarboxylic acid (obtained via saponification of diester precursors) to introduce bromine at specific positions . This method is advantageous for controlling regioselectivity. Alternative routes include Friedel-Crafts acylation followed by cyclization with sulfurizing agents like P₄S₁₀ to form the thiophene core .
- Critical Parameters : Reaction temperature (80–120°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of brominating agents (e.g., NBS or Br₂) significantly impact yields .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound derivatives?
- Spectroscopy : ¹H/¹³C NMR is essential for confirming substitution patterns, particularly distinguishing between 2,6-dimethyl and other isomers. Aromatic proton signals typically appear at δ 7.2–7.8 ppm, while methyl groups resonate at δ 2.4–2.6 ppm .
- Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P2₁/c space group) provides unambiguous structural confirmation, with bond lengths (C–S ≈ 1.71 Å, C–C ≈ 1.39 Å) and dihedral angles critical for validating π-conjugation .
Q. How does the electron-deficient thiophene ring influence reactivity in cross-coupling reactions?
- Mechanistic Insight : The sulfur atom in the thiophene ring enhances electron-deficiency, facilitating Suzuki-Miyaura couplings with aryl boronic acids. For example, Pd-catalyzed coupling at the 3-position proceeds with >80% yield under mild conditions (60°C, K₂CO₃ base) .
- Limitations : Steric hindrance from 2,6-dimethyl groups may reduce reactivity in Buchwald-Hartwig aminations, requiring bulky ligands (e.g., XPhos) .
Advanced Research Questions
Q. How can one-pot synthesis strategies improve the efficiency of this compound derivatives for optoelectronic applications?
- Optimization : A sequential C–H functionalization and cyclization protocol (e.g., using Pd/norbornene catalysts) minimizes intermediate purification steps. For example, 2,6-bis(4-n-octylphenyl)-dithieno[3,2-b:2′,3′-d]thiophene was synthesized in 72% yield via this method .
- Trade-offs : Increased reaction complexity may lead to side products (e.g., over-oxidized thiophenes), necessitating careful control of oxidant equivalents (e.g., DDQ) .
Q. What computational methods validate the electronic structure and charge transport properties of this compound-based materials?
- DFT Studies : Calculations at the MP2/6-311G** level reproduce experimental geometries (e.g., bond lengths within 0.02 Å accuracy) and predict frontier molecular orbitals (HOMO-LUMO gaps ≈ 3.2 eV), correlating with optoelectronic performance .
- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., C–H···π contacts) in crystal packing, critical for designing materials with enhanced charge mobility .
Q. How do statistical approaches like false discovery rate (FDR) control address contradictions in high-throughput screening data for thiophene derivatives?
- Application : The Benjamini-Hochberg procedure adjusts p-values to limit FDR ≤ 5% in studies comparing catalytic activities (e.g., desulfurization efficiencies of this compound vs. dibenzothiophene) .
- Case Study : Inconsistent adsorption data (e.g., thiophene on pyrophyllite surfaces) were resolved by prioritizing hypotheses with FDR-controlled q-values, reducing false positives from 15% to 5% .
Q. What experimental and theoretical insights explain the site-selective radical reactivity of this compound?
- Radical Trapping : Reactions with AIBN/HSn(n-Bu)₃ show preferential hydrogenation at the 4-position due to steric shielding of 2,6-methyl groups, confirmed by EPR spectroscopy .
- Computational Modeling : Fukui indices identify the 3-position as the most nucleophilic (ƒ⁻ ≈ 0.15), aligning with observed regioselectivity in thiophene functionalization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
